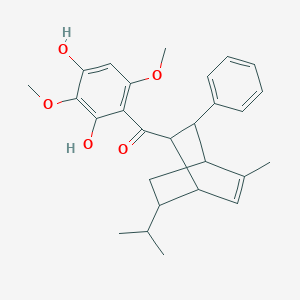
3-((6-aminopyridin-2-yl)ethynyl)-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((6-aminopiridin-2-il)etinil)-7,7-dimetil-7,8-dihidroquinolin-5(6H)-ona es un complejo compuesto orgánico que ha despertado interés en diversos campos de investigación científica.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 3-((6-aminopiridin-2-il)etinil)-7,7-dimetil-7,8-dihidroquinolin-5(6H)-ona típicamente implica múltiples pasos, comenzando desde precursores disponibles comercialmente. Una ruta sintética común involucra los siguientes pasos:
Formación del núcleo de quinolina: El núcleo de quinolina se puede sintetizar a través de una síntesis de Skraup, que implica la condensación de anilina con glicerol en presencia de ácido sulfúrico y un agente oxidante.
Introducción del grupo etinil: El grupo etinil se puede introducir a través de una reacción de acoplamiento de Sonogashira, donde un alquino terminal reacciona con un haluro de arilo o vinilo en presencia de un catalizador de paladio y un co-catalizador de cobre.
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucraría la optimización de los pasos de síntesis anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la ampliación de las reacciones a volúmenes industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
3-((6-aminopiridin-2-il)etinil)-7,7-dimetil-7,8-dihidroquinolin-5(6H)-ona puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para convertir el compuesto en sus formas reducidas correspondientes.
Sustitución: Los grupos amino y etinil pueden participar en reacciones de sustitución para introducir diferentes sustituyentes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Las reacciones de sustitución nucleofílica a menudo involucran reactivos como el hidruro de sodio (NaH) o el terc-butóxido de potasio (KOtBu).
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos de quinolina, mientras que la reducción podría producir derivados de dihidroquinolina.
Aplicaciones Científicas De Investigación
3-((6-aminopiridin-2-il)etinil)-7,7-dimetil-7,8-dihidroquinolin-5(6H)-ona tiene varias aplicaciones de investigación científica:
Química medicinal: El compuesto se estudia por su potencial como agente terapéutico debido a su estructura única y actividad biológica.
Ciencia de materiales: Se puede utilizar en el desarrollo de semiconductores orgánicos y otros materiales avanzados.
Investigación biológica: Las interacciones del compuesto con moléculas biológicas lo convierten en una herramienta valiosa para estudiar procesos celulares e interacciones farmacológicas.
Mecanismo De Acción
El mecanismo por el cual 3-((6-aminopiridin-2-il)etinil)-7,7-dimetil-7,8-dihidroquinolin-5(6H)-ona ejerce sus efectos involucra su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas involucradas en las vías de señalización celular. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad y provocando diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
2-Acetamido-6-aminopiridina: Este compuesto comparte la porción aminopiridina y se utiliza en aplicaciones de investigación similares.
Derivados de 1H-pirazolo[3,4-b]piridina: Estos compuestos tienen una estructura heterocíclica similar y se estudian por sus actividades biológicas.
Singularidad
3-((6-aminopiridin-2-il)etinil)-7,7-dimetil-7,8-dihidroquinolin-5(6H)-ona es única debido a su combinación de un núcleo de quinolina con un sustituyente etinil y aminopiridina. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C18H17N3O |
|---|---|
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
3-[2-(6-aminopyridin-2-yl)ethynyl]-7,7-dimethyl-6,8-dihydroquinolin-5-one |
InChI |
InChI=1S/C18H17N3O/c1-18(2)9-15-14(16(22)10-18)8-12(11-20-15)6-7-13-4-3-5-17(19)21-13/h3-5,8,11H,9-10H2,1-2H3,(H2,19,21) |
Clave InChI |
IQKDWZPSASEONE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C=C(C=N2)C#CC3=NC(=CC=C3)N)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4S,5R,6R)-2-[[(1S,2R,3S,4R,6S,8R,9R)-8-amino-9-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxy-cyclohexyl]oxy-2-hydroxy-3-methylamino-5,10-dioxabicyclo[4.4.0]dec-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12302443.png)




![N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrochloride](/img/structure/B12302476.png)


![D-Glucitol,1,5-anhydro-1-C-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-,tetraacetate, (1S)-](/img/structure/B12302492.png)
![(E)-4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B12302495.png)
![2H-10,4a-(Epoxymethano)phenanthren-12-one, 1,3,4,9,10,10a-hexahydro-5,6,8-trihydroxy-9-methoxy-1,1-dimethyl-7-(1-methylethyl)-, [4aR-(4aalpha,9beta,10alpha,10abeta)]-](/img/structure/B12302497.png)



